Taxifolin hydrate
Overview
Description
Taxifolin hydrate, also known as dihydroquercetin hydrate, is a flavonoid commonly found in various plants such as conifers (e.g., Larix sibirica, Cedrus deodara, and Pinus roxburghii), onions, tamarind seeds, and milk thistle . It is a potent antioxidant with significant biological properties, including anti-inflammatory, anti-cancer, and cardioprotective effects .
Preparation Methods
Taxifolin hydrate can be synthesized from quercetin through a reduction process . The synthetic route involves the use of reducing agents such as sodium borohydride in the presence of solvents like ethanol or methanol. The reaction conditions typically include room temperature and atmospheric pressure . Industrial production methods often involve the extraction of taxifolin from natural sources followed by crystallization to obtain the hydrate form .
Chemical Reactions Analysis
Taxifolin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include o-quinones and other oxidized derivatives . The compound also exhibits metal chelating properties, which play a role in its antioxidant activity .
Scientific Research Applications
Taxifolin hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant properties of flavonoids.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: This compound is used in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
The mechanism of action of taxifolin hydrate involves its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress . It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Taxifolin hydrate is similar to other flavonoids such as quercetin, catechin, and epicatechin . it is unique in its higher antioxidant capacity and better solubility in water compared to its anhydrous form . Other similar compounds include naringenin and naringin, which also belong to the flavanone class of flavonoids .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,14-19,21H;1H2/t14-,15+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPGSVMBPSRIR-LDXVYITESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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